molecular formula C9H10BrNO2 B1402333 2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid CAS No. 1256816-83-7

2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid

Cat. No.: B1402333
CAS No.: 1256816-83-7
M. Wt: 244.08 g/mol
InChI Key: IWSACRJRTVWJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid is an organic compound that features a brominated pyridine ring attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the bromination of 3-pyridylmethyl ketone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromopyridin-3-yl derivative is then subjected to a Grignard reaction with methylmagnesium bromide, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: this compound can be oxidized to this compound.

    Reduction: Reduction can yield 2-(5-Pyridin-3-YL)-2-methylpropanoic acid.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, binding to active sites and modulating biological activity. The bromine atom and the pyridine ring play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(5-Chloropyridin-3-YL)-2-methylpropanoic acid
  • 2-(5-Fluoropyridin-3-YL)-2-methylpropanoic acid
  • 2-(5-Iodopyridin-3-YL)-2-methylpropanoic acid

Comparison: 2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)6-3-7(10)5-11-4-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSACRJRTVWJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744108
Record name 2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256816-83-7
Record name 2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid
Reactant of Route 3
2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.